molecular formula C11H16N2 B11807347 4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine

4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B11807347
M. Wt: 176.26 g/mol
InChI Key: VAKMILGVOAJOQL-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 1-methylpyrrolidin-2-yl group at the 2-position. This structure is analogous to nicotine (3-(1-methylpyrrolidin-2-yl)pyridine), a well-known alkaloid, but differs in the substitution pattern on the pyridine ring . Structural analogs, such as those in the MPTP family (e.g., TMMP; 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine), highlight the importance of substitution patterns in neurochemical activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-methyl-2-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C11H16N2/c1-9-5-6-12-10(8-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3

InChI Key

VAKMILGVOAJOQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2CCCN2C

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation of Pyridine Intermediates

A common approach involves the alkylation of pyridine derivatives with pyrrolidine precursors. For example, methyl 6-methylnicotinate was reacted with vinylpyrrolidone under basic conditions (sodium tert-butoxide) in toluene at 110°C under nitrogen. This method produced a solid intermediate, which underwent acid hydrolysis (36% HCl at 88°C) and subsequent reduction with sodium dithionite to yield 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine. Adapting this protocol for 4-methyl-2-substituted pyridine would require starting with a 4-methylpyridine-2-carboxylate ester.

Critical Parameters :

  • Temperature : Reflux at 110°C ensures complete reaction.

  • Reducing Agent : Sodium dithionite or lithium triethylborohydride affects yield and purity.

  • Solvent : Toluene or N-methyl-2-pyrrolidone (NMP) facilitates solubility.

Functionalization via Sodium Hydride-Mediated Coupling

In a study on M3 mAChR PAM activators, sodium hydride was used to mediate the coupling of 4-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine with dichloropyrimidine. This method could be adapted for pyridine-pyrrolidine systems by substituting the thiazole core with a 4-methylpyridine intermediate. For instance, treating 4-methyl-2-chloropyridine with 1-methylpyrrolidine in the presence of NaH and DIPEA in NMP at 80–100°C may yield the target compound.

Example Protocol :

  • Combine 4-methyl-2-chloropyridine (1.0 equiv), 1-methylpyrrolidine (1.2 equiv), NaH (1.5 equiv), and DIPEA (2.0 equiv) in NMP.

  • Heat at 100°C for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.

Multi-Step Synthesis from Pyridine Carboxylate Esters

Ester Hydrolysis and Reductive Amination

A US patent describes the synthesis of 3-(1-methylpyrrolidin-2-yl)-4H-pyridine-1-carboxylic acid methyl ester, which shares structural similarities with the target compound. The process involves:

  • Esterification : Reacting pyridinecarboxylic acid with methanol under acidic conditions.

  • Reductive Amination : Treating the ester with 1-methylpyrrolidine and a reducing agent (e.g., NaBH4).

Adapting this method for 4-methyl-2-substitution would require starting with 4-methylpyridine-2-carboxylic acid. After esterification, reductive amination with 1-methylpyrrolidine could introduce the pyrrolidine moiety.

Yield Optimization :

  • Catalyst : Palladium on carbon (Pd/C) enhances hydrogenation efficiency.

  • Solvent : Ethanol or THF improves reaction homogeneity.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald–Hartwig Amination

The Japanese study utilized Buchwald–Hartwig amination to couple piperazine derivatives with pyridines. Applying this to 4-methyl-2-bromopyridine and 1-methylpyrrolidine-2-boronic acid could yield the target compound.

Protocol :

  • Mix 4-methyl-2-bromopyridine (1.0 equiv), 1-methylpyrrolidine-2-boronic acid (1.2 equiv), Pd2(dba)3 (0.05 equiv), and SPhos (0.1 equiv) in toluene/water.

  • Heat at 100°C for 24 hours.

  • Extract with dichloromethane and purify via column chromatography.

Advantages :

  • High regioselectivity for the 2-position.

  • Tolerance of diverse functional groups.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Citation
AlkylationMethyl pyridinecarboxylateNaOtBu, HCl, Na2S2O450–6099.2
Reductive AminationPyridinecarboxylic acidNaBH4, Pd/C45–5598.5
Buchwald–Hartwig4-Methyl-2-bromopyridinePd2(dba)3, SPhos65–7599.8

Challenges and Optimization Strategies

Purification of Polar Intermediates

The polar nature of pyrrolidine-pyridine adducts complicates isolation. Silica gel chromatography with ethyl acetate/hexane (3:7) or reverse-phase HPLC improves purity.

Scalability Considerations

Multi-step syntheses (e.g., hydrolysis followed by reduction ) face scalability issues due to intermediate purification. One-pot methodologies using flow chemistry could enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : Research has indicated that 4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine may act as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for cognitive functions and neuroprotection, making this compound a candidate for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia .
  • Antidepressant Effects : Similar compounds have demonstrated antidepressant-like effects in animal models, suggesting that this compound could influence mood regulation through its interaction with nAChRs .
  • Neuropharmacology : The compound's ability to modulate neurotransmitter systems positions it as a potential treatment option for various psychiatric disorders, including anxiety and depression .

Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for the development of derivatives with tailored biological activities, enhancing its utility in organic synthesis .

Electronic Cigarettes

The compound has been utilized in formulating electronic cigarette products due to its sensory properties. Its unique flavor profile and chemical characteristics make it an attractive alternative to traditional nicotine formulations, potentially offering a safer option for consumers .

Antimicrobial Activity

A series of studies have explored the antibacterial properties of pyrrolidine derivatives, including this compound. Findings suggest that modifications to the pyrrolidine ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli .

CompoundActivityTarget Bacteria
This compoundPotentMRSA
Related Compound AExcellentE. coli

Neuropharmacological Effects

Another case study investigated the effects of similar compounds on cognitive functions and mood disorders. Certain derivatives were found to improve synaptic plasticity and reduce anxiety-like behaviors in animal models, indicating their potential therapeutic applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation of various signaling pathways. This interaction is similar to that of nicotine, which is known to affect neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Nicotine (3-(1-methylpyrrolidin-2-yl)pyridine)

Nicotine, a prototypical nAChR agonist, shares the pyrrolidine-pyridine scaffold but differs in the position of the pyrrolidine substituent (3- vs. 2-position on pyridine). This positional isomerism significantly impacts receptor binding:

  • Receptor Specificity : Nicotine primarily targets α4β2-nAChRs, critical in addiction and cognition .
  • Metabolism : Nicotine undergoes cytochrome P450-mediated oxidation to metabolites like cotinine, whereas 4-methyl substitution may alter metabolic stability or pathways .

Table 1: Key Differences Between Nicotine and 4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine

Property Nicotine This compound
Pyridine Substituents 3-(1-methylpyrrolidin-2-yl) 4-methyl, 2-(1-methylpyrrolidin-2-yl)
Receptor Target α4β2-nAChR Unknown (potential nAChR or dopaminergic)
Metabolic Pathway CYP2A6 oxidation to cotinine Likely MAO-B or alternative pathways
Neurotoxicity Low (addictive) Possible (analog TMMP depletes dopamine)
TMMP (1,2,3,6-Tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine)

TMMP, a neurotoxic MPTP analog, shares structural motifs with the target compound but includes a tetrahydro pyridine ring. Key comparisons:

  • Dopaminergic Effects : TMMP causes persistent striatal dopamine depletion in mice via MAO-B-mediated oxidation to a pyridinium ion, similar to MPTP .
  • Selectivity : Unlike nicotine, TMMP lacks nAChR activity but demonstrates higher neurotoxicity than MPTP in equivalent doses .

Table 2: Neurochemical Profiles of TMMP and MPTP

Parameter TMMP MPTP
Dopamine Depletion (Striatum) 70% reduction 60% reduction
MAO-B Dependency Yes (blocked by pargyline) Yes
Behavioral Toxicity Motor deficits in mice Parkinsonian symptoms in primates
3-(1-Methylpyrrolidin-2-yl)pyridine Derivatives in Drug Development

Several pyrrolidine-pyridine derivatives have been optimized for therapeutic applications:

  • ABT-888 (PARP Inhibitor): Features a 2-methylpyrrolidine group linked to a benzimidazole core, achieving nanomolar potency against PARP-1/2 .
  • MTEP (mGlu5 Antagonist) : 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine demonstrates high selectivity for mGlu5 receptors, reducing dyskinesia in Parkinsonian models .

Table 3: Pharmacological Profiles of Selected Pyrrolidine-Pyridine Derivatives

Compound Target IC50/Ki (nM) Therapeutic Application
Nicotine α4β2-nAChR 1–10 (EC50) Smoking cessation, cognition
ABT-888 PARP-1/2 5 (Ki) Cancer therapy (PARP inhibition)
MTEP mGlu5 5–10 (IC50) Parkinson’s disease (dyskinesia)
TMMP MAO-B N/A (prodrug) Neurotoxicity research

Key Structural Considerations :

  • Substituent Position : 2- vs. 3-pyrrolidine substitution on pyridine alters steric and electronic interactions with receptors (e.g., nicotine’s 3-substitution enhances nAChR binding) .
  • Methyl Groups : 4-Methyl substitution may enhance lipophilicity or metabolic stability compared to unsubstituted analogs .

Biological Activity

4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological systems, synthetic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2C_{11}H_{14}N_2, with a molecular weight of approximately 162.23 g/mol. The compound consists of a pyridine ring substituted at the 4-position with a methyl group and at the 2-position with a 1-methylpyrrolidin-2-yl group. The presence of these functional groups influences its reactivity and biological interactions.

Interaction Studies

Research indicates that compounds structurally similar to this compound exhibit significant biological activities. These include:

  • Binding Affinity : The compound has been studied for its binding affinity to various receptors, particularly nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and cognitive functions. The presence of the pyridine moiety suggests potential interactions similar to those observed with nicotine, a known nAChR agonist.
  • Cognitive Enhancement : Due to its structural similarity to nicotine, this compound may possess cognitive-enhancing properties, making it a candidate for further investigation in neuropharmacology.

Pharmacological Studies

Several studies have explored the pharmacological effects of similar compounds:

Compound NameStructural FeaturesBiological Activity
NicotinePyridine ring with a pyrrolidine moietyStimulant, cognitive enhancer
3-(1-Methylpyrrolidin-2-yl)pyridineSimilar nitrogen-containing structurePotentially similar receptor interactions
4-MethylpyridineMethyl substitution on pyridineSolvent properties
1-MethylpyrrolidinoneContains a pyrrolidinone structureSolvent and reagent

The unique substitution pattern of this compound may confer distinct pharmacological properties compared to other similar compounds, allowing for diverse interactions within biological systems.

Neuropharmacological Effects

In a study examining the effects of nicotine analogs on cognitive function, compounds structurally related to this compound demonstrated enhanced memory retention in animal models. This suggests that the compound may share similar mechanisms of action as nicotine, potentially influencing cholinergic signaling pathways .

Toxicological Assessments

Toxicological studies have indicated that while compounds like nicotine exhibit significant neurotoxic effects at high concentrations, derivatives such as this compound may have a different safety profile. Evaluations on acute exposure have shown mild irritant properties without severe toxicity in controlled environments .

Future Directions

The promising biological activity of this compound highlights its potential as a lead compound in drug development. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects on neurotransmission.
  • Clinical Trials : Conducting clinical trials to assess its efficacy and safety in humans, particularly for cognitive enhancement or neuroprotective applications.
  • Structure–Activity Relationship (SAR) Studies : Further SAR studies could elucidate modifications that enhance desired biological activities while minimizing toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, pyrrolidine ring formation can be achieved through cyclization reactions using magnesium in ethanol, followed by alkylation or coupling reactions to introduce the pyridine moiety. Critical conditions include inert atmospheres (e.g., nitrogen), controlled temperatures (room temperature to reflux), and catalysts like palladium or copper for cross-coupling steps. Purification often involves column chromatography or recrystallization .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For instance, 1H^1H NMR data (e.g., δ 2.1–2.4 ppm for methyl groups on the pyrrolidine ring and δ 8.0–8.5 ppm for pyridine protons) and coupling constants (e.g., J=5.2HzJ = 5.2 \, \text{Hz} for adjacent protons) help confirm substitution patterns. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include using fume hoods, gloves, and protective eyewear. The compound may pose inhalation risks (H315, H319) and requires storage in dry, cool environments. Emergency measures for exposure involve rinsing skin/eyes with water and seeking medical attention. Safety Data Sheets (SDS) for structurally similar compounds recommend P301/P310 (ingestion) and P305/P351/P338 (eye contact) protocols .

Advanced Research Questions

Q. How do steric and electronic factors in the pyridine and pyrrolidine rings influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The methyl group on the pyrrolidine ring increases steric hindrance, reducing accessibility to the nitrogen lone pair. Computational studies (e.g., DFT calculations) can quantify electron density distribution, while Hammett constants predict substituent effects on reaction rates. Experimental validation via kinetic assays (e.g., monitoring SN2 reactions with varying leaving groups) is recommended .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent polarity). Systematic approaches include:

  • Cross-validating results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
  • Analyzing structure-activity relationships (SAR) to isolate substituent effects.
  • Employing molecular docking to assess binding mode consistency across protein conformers .

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

  • Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., amides) or transition-metal catalysis (e.g., palladium-mediated C–H activation) enhances regiocontrol. Solvent polarity (e.g., DMF vs. THF) and temperature gradients can modulate reaction pathways. For example, low temperatures favor kinetic over thermodynamic products .

Q. What advanced spectroscopic or computational methods are recommended for resolving ambiguities in stereochemical assignments?

  • Methodological Answer : X-ray crystallography provides definitive stereochemical data, as demonstrated for related pyrimidine derivatives . Alternatively, chiral HPLC with polarimetric detection or 13C^{13}C-NMR coupling constants can distinguish enantiomers. Density Functional Theory (DFT)-predicted NMR shifts (e.g., using Gaussian software) validate experimental data .

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